molecular formula C20H26N2O4S2 B2486841 4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946352-67-6

4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2486841
CAS No.: 946352-67-6
M. Wt: 422.56
InChI Key: LJDMIOYTHAULMS-UHFFFAOYSA-N
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Description

4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

Sulfonamide derivatives, such as the one , have been a focal point in the development of new synthetic methods and understanding chemical interactions. For instance, the study of gliquidone, a compound with a similar sulfonamide structure, highlighted its intramolecular and intermolecular hydrogen bonding patterns, contributing to the understanding of molecular conformations and interactions in sulfonamides (Gelbrich, Haddow, & Griesser, 2011). Additionally, research into the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives via cyclocondensation reactions showcases the versatility and reactivity of sulfonamide groups in constructing complex molecular architectures (Croce, Cremonesi, Fontana, & Rosa, 2006).

Biological Applications

Sulfonamide derivatives have been studied for their potential biological activities. For example, the synthesis and pro-apoptotic effects of new sulfonamide derivatives in cancer cells through activating p38/ERK phosphorylation indicate the therapeutic potential of sulfonamide compounds in oncology (Cumaoğlu et al., 2015). Furthermore, Mn2+ complexes containing sulfonamide groups with pH-responsive relaxivity have been explored for their application in magnetic resonance imaging (MRI), showcasing the utility of sulfonamides in developing diagnostic tools (Uzal-Varela et al., 2020).

Mechanism of Action

Target of Action

The primary targets of sulfonamides, such as the compound , are typically enzymes involved in critical biochemical pathways in bacteria, such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The structural similarity between sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme, thereby disrupting the production of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid, a critical component in the production of nucleotides in bacteria . This disruption affects the downstream biochemical pathways involved in DNA synthesis and cell division, thereby inhibiting bacterial growth .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents the bacteria from synthesizing the nucleotides necessary for DNA replication and cell division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. For instance, the presence of pus can inhibit their antibacterial action .

Properties

IUPAC Name

4-ethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-3-14-27(23,24)22-13-5-6-17-9-10-18(15-20(17)22)21-28(25,26)19-11-7-16(4-2)8-12-19/h7-12,15,21H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDMIOYTHAULMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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